molecular formula C24H20N2O6 B8233418 N-Fmoc-4-nitrobenzyl-glycine

N-Fmoc-4-nitrobenzyl-glycine

Cat. No.: B8233418
M. Wt: 432.4 g/mol
InChI Key: FOMPUKCWUFEMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-nitrobenzyl-glycine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the nitrogen atom of glycine, with a 4-nitrobenzyl group attached to the glycine’s carboxyl group. The molecular formula of this compound is C24H20N2O6, and it has a molecular weight of 432.43 g/mol .

Preparation Methods

Chemical Reactions Analysis

N-Fmoc-4-nitrobenzyl-glycine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include piperidine, palladium catalysts, and various acids and bases. The major products formed from these reactions include the deprotected amino acid, reduced amino derivatives, and hydrolyzed products .

Scientific Research Applications

N-Fmoc-4-nitrobenzyl-glycine is widely used in scientific research, particularly in the field of peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise synthesis of peptides on a solid support. This compound is also used in the synthesis of peptide nucleic acids (PNA), which are analogs of DNA and RNA with a peptide backbone .

In biology and medicine, this compound is used in the development of peptide-based drugs and diagnostic tools. Its stability and ease of removal make it an ideal protecting group for the synthesis of complex peptides and proteins .

Mechanism of Action

The primary mechanism of action of N-Fmoc-4-nitrobenzyl-glycine involves the protection of the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-nitrophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-9-11-17(12-10-16)26(30)31)24(29)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPUKCWUFEMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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